1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one
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Overview
Description
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one is an organic compound characterized by its complex structure, which includes a piperazine ring, a benzodioxole moiety, and a dimethylbutanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Piperazine Ring Formation: The benzodioxole is then reacted with piperazine to form the intermediate 1-(1,3-benzodioxol-5-ylmethyl)piperazine.
Final Coupling Reaction: The intermediate is then coupled with 3,3-dimethylbutan-1-one under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
Uniqueness
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole moiety with a piperazine ring and a dimethylbutanone group sets it apart from similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C18H26N2O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)11-17(21)20-8-6-19(7-9-20)12-14-4-5-15-16(10-14)23-13-22-15/h4-5,10H,6-9,11-13H2,1-3H3 |
InChI Key |
ZDJXGDYJPOUJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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